A Spectroscopic Guide to 5-hydrazino-1-phenyl-1H-tetrazole: Structure, Interpretation, and Experimental Protocols
A Spectroscopic Guide to 5-hydrazino-1-phenyl-1H-tetrazole: Structure, Interpretation, and Experimental Protocols
This technical guide provides an in-depth exploration of the spectroscopic analysis of 5-hydrazino-1-phenyl-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the principles, experimental procedures, and data interpretation associated with the key spectroscopic techniques used to characterize this molecule.
Introduction: The Significance of 5-hydrazino-1-phenyl-1H-tetrazole
5-hydrazino-1-phenyl-1H-tetrazole belongs to the tetrazole class of compounds, which are known for their wide range of biological activities and applications as isosteric replacements for carboxylic acids in drug design. The incorporation of a hydrazino group into the tetrazole ring introduces additional functionalities that can enhance its pharmacological properties and potential as a ligand in coordination chemistry.[1] Accurate and thorough spectroscopic analysis is paramount for confirming the molecular structure, assessing purity, and understanding the chemical behavior of this compound, which are critical steps in any research or development pipeline.
This guide will delve into the core spectroscopic techniques for the characterization of 5-hydrazino-1-phenyl-1H-tetrazole: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Molecular Structure and its Spectroscopic Implications
A foundational understanding of the molecular structure of 5-hydrazino-1-phenyl-1H-tetrazole is essential for interpreting its spectroscopic data. The molecule consists of a central tetrazole ring, a five-membered aromatic ring with four nitrogen atoms. This ring is substituted at the 1-position with a phenyl group and at the 5-position with a hydrazino (-NHNH2) group.
Caption: Molecular structure of 5-hydrazino-1-phenyl-1H-tetrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-hydrazino-1-phenyl-1H-tetrazole, both ¹H and ¹³C NMR are indispensable for structural confirmation.
¹H NMR Spectroscopy
Expected Chemical Shifts and Multiplicities:
The ¹H NMR spectrum of 5-hydrazino-1-phenyl-1H-tetrazole is expected to show distinct signals corresponding to the protons of the phenyl group and the hydrazino moiety. The exact chemical shifts can be influenced by the solvent used. Based on data for similar structures like 5-phenyl-1H-tetrazole, the aromatic protons are expected in the range of δ 7.5-8.1 ppm.[2] The protons of the -NH and -NH₂ groups of the hydrazino moiety will appear as broader signals, and their chemical shifts are highly dependent on solvent, concentration, and temperature.
Data Interpretation:
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Phenyl Protons (C₆H₅): These protons will typically appear as a multiplet in the aromatic region of the spectrum. The integration of this signal should correspond to five protons.
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Hydrazino Protons (-NHNH₂): The protons on the nitrogen atoms are exchangeable and often appear as broad singlets. The integration will correspond to one proton for the NH group and two protons for the NH₂ group. Their lability can be confirmed by a D₂O exchange experiment, where these signals would disappear.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for observing exchangeable protons.
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Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
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Shim the magnetic field to obtain optimal resolution.
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Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
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Use a sufficient number of scans to achieve a good signal-to-noise ratio.
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Data Acquisition: Acquire the ¹H NMR spectrum. If necessary, perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, shaking well, and re-acquiring the spectrum.
¹³C NMR Spectroscopy
Expected Chemical Shifts:
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Based on data for 5-phenyl-1H-tetrazole, the phenyl carbons are expected to resonate between δ 120-135 ppm, and the tetrazole carbon will be further downfield.[2]
Data Interpretation:
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Phenyl Carbons (C₆H₅): Four distinct signals are expected for the six phenyl carbons due to symmetry (ipso, ortho, meta, and para carbons).
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Tetrazole Carbon (C5): The carbon atom of the tetrazole ring is expected to have a chemical shift in the range of δ 150-160 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter acquisition time.
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Instrument Setup:
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Switch the spectrometer to the ¹³C nucleus frequency.
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Use a standard broadband proton-decoupled pulse sequence.
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Set the spectral width to cover the expected range (typically 0-200 ppm).
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Data Acquisition: Acquire the ¹³C NMR spectrum. A longer acquisition time and a greater number of scans are typically needed compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Table 1: Predicted NMR Data for 5-hydrazino-1-phenyl-1H-tetrazole
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Phenyl-H | ~ 7.5 - 8.1 (m) | ~ 120 - 135 |
| -NH- | Broad (variable) | - |
| -NH₂ | Broad (variable) | - |
| Tetrazole-C5 | - | ~ 150 - 160 |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 5-hydrazino-1-phenyl-1H-tetrazole will be characterized by absorptions corresponding to N-H, C=N, N=N, and aromatic C-H and C=C bonds.
Expected Vibrational Frequencies:
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N-H Stretching: The hydrazino group will exhibit characteristic N-H stretching vibrations in the range of 3200-3400 cm⁻¹. The primary amine (-NH₂) may show two distinct bands (symmetric and asymmetric stretching).
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Aromatic C-H Stretching: Look for sharp peaks just above 3000 cm⁻¹.
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C=N and N=N Stretching: The tetrazole ring will have characteristic stretching vibrations in the fingerprint region, typically between 1400 and 1600 cm⁻¹.
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Aromatic C=C Stretching: These will appear as several sharp bands in the 1450-1600 cm⁻¹ region.
Experimental Protocol: IR Spectroscopy
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Sample Preparation:
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KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
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Instrument Setup:
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Record a background spectrum of the empty sample compartment or the clean ATR crystal.
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Place the sample in the instrument.
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Data Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Expected Fragmentation Pattern:
The fragmentation of tetrazoles is often characterized by the loss of nitrogen molecules (N₂).[3] For 5-hydrazino-1-phenyl-1H-tetrazole, key fragmentation pathways could involve:
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Loss of N₂: A common fragmentation for tetrazoles, leading to a radical cation.
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Loss of HN₃: Another possible fragmentation pathway for the tetrazole ring.
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Cleavage of the Hydrazino Group: Fragmentation of the -NHNH₂ moiety.
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Fragmentation of the Phenyl Group: Characteristic fragments for a phenyl ring (e.g., m/z 77).
Caption: A plausible mass spectrometry fragmentation pathway.
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.
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Instrument Setup:
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Infuse the sample solution into the mass spectrometer.
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Optimize the ionization source parameters (e.g., capillary voltage, cone voltage).
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Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular ion peak. For more detailed structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The phenyl group and the tetrazole ring in 5-hydrazino-1-phenyl-1H-tetrazole are expected to have characteristic UV absorptions.
Expected Absorptions:
The presence of conjugated systems (phenyl ring and tetrazole ring) will result in π → π* transitions. The expected λmax would likely be in the 250-300 nm range. The exact position and intensity of the absorption bands will be solvent-dependent.
Experimental Protocol: UV-Vis Spectroscopy
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Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.
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Instrument Setup:
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Use a dual-beam UV-Vis spectrophotometer.
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Fill a cuvette with the pure solvent to be used as a reference.
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Fill a second cuvette with the sample solution.
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Data Acquisition: Scan the sample over a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum and identify the λmax.
Conclusion
The spectroscopic characterization of 5-hydrazino-1-phenyl-1H-tetrazole requires a multi-technique approach. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, mass spectrometry determines the molecular weight and fragmentation patterns, and UV-Vis spectroscopy reveals the electronic properties. By carefully performing these experiments and interpreting the resulting data in the context of the known chemistry of tetrazoles, researchers can unambiguously confirm the structure and purity of this important molecule, paving the way for its further investigation and application.
References
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Morressier. (2014). Synthesis and characterization of 5-(hydrazino-alkly) tetrazoles. [Link]
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Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. [Link]
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Lin, Q.-H., Li, Y.-C., Qi, C., Liu, W., Wang, Y., & Pang, S.-P. (2014). Nitrogen-rich salts based on 5-hydrazino-1H-tetrazole: a new family of high-density energetic materials. Journal of Materials Chemistry A, 2(46), 19838–19846. [Link]
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ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe3O4@SiO2 (B), Fe...[Link]
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Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]
